4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid
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Overview
Description
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid is a complex organic compound with a unique structure that includes multiple fluorine atoms and a diazinane ring
Preparation Methods
The synthesis of 4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid involves several steps. Typically, the synthetic route includes the following steps:
Formation of the diazinane ring: This step involves the reaction of appropriate precursors under controlled conditions to form the diazinane ring.
Introduction of fluorine atoms: Fluorination reactions are carried out using specific reagents to introduce fluorine atoms at the desired positions.
Coupling reactions: The final step involves coupling the fluorinated intermediates with other components to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid include other fluorinated diazinane derivatives These compounds share structural similarities but may differ in their specific functional groups and fluorination patterns
Properties
Molecular Formula |
C32H32F5N3O5 |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C32H32F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42)/t19?,25-,28?/m0/s1 |
InChI Key |
TXLJEIDCVZTRSN-GPYVYJEHSA-N |
Isomeric SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F |
Canonical SMILES |
CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F |
Origin of Product |
United States |
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